molecular formula C13H20N2 B2435798 3-[(1-Methylpiperidin-3-yl)methyl]aniline CAS No. 1784867-08-8

3-[(1-Methylpiperidin-3-yl)methyl]aniline

Cat. No.: B2435798
CAS No.: 1784867-08-8
M. Wt: 204.317
InChI Key: IQNRGLZYIPPDJV-UHFFFAOYSA-N
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Description

“3-[(1-Methylpiperidin-3-yl)methyl]aniline” is a compound that belongs to the class of organic compounds known as N-acylpiperidines . It is characterized by an acyl group linked to the nitrogen atom of a piperidine . Its derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 204.31 .

Scientific Research Applications

Electroluminescence and Photophysics

3-[(1-Methylpiperidin-3-yl)methyl]aniline and related compounds have applications in the field of photophysics and electroluminescence. Studies have demonstrated the use of such compounds in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit significant distortion due to steric interactions, influencing their photophysical properties. They have been utilized in organic light-emitting diode (OLED) devices, demonstrating high efficiency and covering a range of emissions from blue to red. This suggests potential applications in display technologies and lighting systems (Vezzu et al., 2010).

Nitration in Aromatic Compounds

In the domain of chemical synthesis, derivatives of aniline, such as this compound, play a role in the nitration of aromatic compounds. This involves the generation of nitrogen dioxide in acidic media, facilitating the efficient production of nitroarenes. Such processes are fundamental in the production of a wide range of chemical products, including pharmaceuticals, dyes, and agrochemicals (Zolfigol et al., 2012).

Catalytic Applications

Compounds like this compound are also important in catalysis. They can be used in the synthesis of N-arylated amines through hydroaminomethylation, indicating their usefulness in creating complex organic molecules. This kind of catalytic activity is crucial for pharmaceutical synthesis and the development of new materials (Zheng & Wang, 2019).

Antioxidant and Antimicrobial Activities

Further, derivatives of aniline have shown potential in biomedical applications, particularly in the synthesis of compounds with antioxidant and antimicrobial properties. The synthesis and evaluation of such compounds, including their molecular docking and in vitro activities, reveal promising directions for the development of new drugs and treatments (PradeepP. et al., 2015).

Properties

IUPAC Name

3-[(1-methylpiperidin-3-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-7-3-5-12(10-15)8-11-4-2-6-13(14)9-11/h2,4,6,9,12H,3,5,7-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNRGLZYIPPDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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